2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide is a complex organic compound with a molecular formula of C20H14ClNO3. This compound is characterized by the presence of a chloro group, a methoxy group, and a dibenzo[b,d]furan moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dibenzo[b,d]furan core: This can be achieved through a cyclization reaction involving appropriate starting materials such as o-iodophenol and o-bromophenol under palladium-catalyzed conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the dibenzo[b,d]furan core using methyl iodide and a base like potassium carbonate.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the chlorinated dibenzo[b,d]furan derivative and 4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium hydride, or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroquinones or other reduced products.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide can be compared with other similar compounds, such as:
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: Similar structure but without the 4-methyl group on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-12-7-8-14(16(22)9-12)21(24)23-17-11-19-15(10-20(17)25-2)13-5-3-4-6-18(13)26-19/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSALHFCKGJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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